N-Methyl deoxygalactonojirimycin
Description
Overview of Iminosugars as Pseudoglycans in Chemical Biology
Iminosugars are a class of polyhydroxylated alkaloids that are structurally analogous to carbohydrates, with a key difference: the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov This substitution confers basic properties to the molecule and is fundamental to their biological activity. nih.gov Often referred to as azasugars or pseudoglycans, these compounds are found in nature, in various plants, fungi, and bacteria. nih.govumontpellier.fr
Their structural mimicry of monosaccharides allows them to interact with carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. umontpellier.frnih.govrsc.org By binding to the active sites of these enzymes, iminosugars can act as competitive inhibitors, disrupting the normal processing of glycoproteins and glycolipids. researchgate.net This inhibitory action is the basis for their wide-ranging therapeutic potential in various diseases, including viral infections, cancer, and genetic disorders. researchgate.net The stereochemistry of the hydroxyl groups on the iminosugar ring is crucial for their selective binding and inhibition of specific glycosidases. irbbarcelona.org
The Deoxygalactonojirimycin (DGJ) Scaffold within the Iminosugar Family
Deoxygalactonojirimycin (DGJ), also known as migalastat, is a prominent member of the iminosugar family. nih.govcaymanchem.com It is a potent, competitive inhibitor of α-galactosidase A (α-Gal A). caymanchem.comnih.gov The DGJ scaffold is a polyhydroxylated piperidine (B6355638) ring, closely resembling the structure of galactose. This structural similarity allows it to bind to and, in some cases, act as a pharmacological chaperone for mutant forms of α-Gal A. nih.govnih.gov This chaperone activity can increase the stability of the enzyme, facilitating its proper trafficking to the lysosome and partially restoring its function. nih.gov
The therapeutic application of DGJ is particularly significant in the context of Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency in α-Gal A activity. nih.govnih.gov The accumulation of the substrate globotriaosylceramide (GL-3) in various tissues leads to the pathology of the disease. nih.gov DGJ has been shown to increase α-Gal A levels and reduce GL-3 accumulation in preclinical models and in cells from Fabry patients. nih.govnih.govmedchemexpress.comelsevierpure.com
N-Methyl Deoxygalactonojirimycin (N-Me-DGJ) within the Context of N-Alkylated Iminosugars
This compound (N-Me-DGJ) is a derivative of DGJ where a methyl group is attached to the ring nitrogen. nih.gov This modification places it within the broader category of N-alkylated iminosugars. The addition of an alkyl group to the nitrogen atom of an iminosugar can significantly alter its biological activity, potency, and selectivity. nih.govtandfonline.com
The synthesis of N-alkylated iminosugars is a key strategy in medicinal chemistry to develop more effective and selective glycosidase inhibitors. nih.govnih.govacs.org By varying the nature of the N-alkyl substituent, researchers can fine-tune the inhibitory properties of the parent iminosugar. nih.govresearchgate.net For instance, N-alkylation can enhance the lipophilicity of the molecule, potentially improving its cell permeability and bioavailability. nih.gov
In the context of DGJ, N-alkylation has been explored to create analogues with modified or enhanced biological profiles. While DGJ itself is a potent inhibitor of α-galactosidase, its N-alkylated derivatives, including N-Me-DGJ, are studied to understand the structure-activity relationships and to potentially develop new therapeutic agents. tandfonline.com For example, research has shown that N-alkylation of deoxynojirimycin (DNJ), a related iminosugar, can lead to compounds with potent antiviral or immunosuppressive activities. acs.orgmdpi.comnih.gov The study of N-Me-DGJ and other N-alkylated analogues contributes to the broader understanding of how modifications to the core iminosugar scaffold can modulate their interaction with target enzymes. nih.govresearchgate.net
Below is a table summarizing the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | (2R,3S,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | nih.gov |
| Molecular Formula | C₇H₁₅NO₄ | nih.govnih.gov |
| Molecular Weight | 177.20 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 141206-22-6 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
141206-22-6 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6+,7-/m1/s1 |
InChI Key |
AAKDPDFZMNYDLR-JRTVQGFMSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |
Canonical SMILES |
CN1CC(C(C(C1CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of N Methyl Deoxygalactonojirimycin and Derivatives
Established Synthetic Pathways to Deoxygalactonojirimycin
The synthesis of the core scaffold, deoxygalactonojirimycin (DGJ), is a critical first step. Numerous strategies have been developed, often starting from readily available carbohydrate precursors. A common approach involves the use of D-galactose or its derivatives. These syntheses are typically multi-step processes that require careful control of stereochemistry to achieve the desired galacto-configuration of the piperidine (B6355638) ring.
One established method involves the conversion of a protected D-galactose derivative into a key intermediate containing an amino group and a suitable leaving group, which can then undergo intramolecular cyclization to form the piperidine ring of DGJ. For instance, a protected galactopyranoside can be oxidized at C-6 to an aldehyde, which then undergoes reductive amination. Subsequent activation of the C-1 position and deprotection can lead to the formation of the desired iminosugar.
Another approach utilizes a chemoenzymatic strategy. For example, galactose oxidase can be employed to oxidize D-galactose at the C-6 position, followed by a series of chemical transformations to introduce the nitrogen atom and facilitate ring closure. The stereoselectivity of these reactions is paramount to ensure the correct orientation of the hydroxyl groups on the final DGJ molecule.
Strategies for N-Alkylation of Deoxygalactonojirimycin
Once deoxygalactonojirimycin is obtained, the subsequent step is the introduction of a methyl group onto the ring nitrogen atom. This N-alkylation is a crucial transformation to yield N-Methyl deoxygalactonojirimycin.
Specific Reaction Sequences for N-Methylation
The N-methylation of deoxygalactonojirimycin can be achieved through several established organic synthesis methods. A widely used technique is reductive amination . This typically involves reacting deoxygalactonojirimycin with formaldehyde (B43269) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the N-methyl derivative. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Another common method is direct alkylation using a methylating agent. In this approach, deoxygalactonojirimycin is treated with a reagent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is necessary to deprotonate the secondary amine of the iminosugar, making it nucleophilic enough to react with the methylating agent. Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.
The choice between reductive amination and direct alkylation often depends on the specific protecting groups present on the hydroxyl groups of the deoxygalactonojirimycin starting material and the desired reaction efficiency.
Synthetic Approaches for Related N-Methylated Iminosugars (e.g., N-Methyl-1-Deoxynojirimycin)
The synthesis of N-methyl-1-deoxynojirimycin (MDNJ), a closely related and more extensively studied iminosugar, provides valuable insights into the N-methylation strategies applicable to deoxygalactonojirimycin. The synthetic routes to MDNJ often parallel those for this compound.
For MDNJ, the precursor 1-deoxynojirimycin (B1663644) (DNJ) is typically synthesized from D-glucose. The N-methylation of DNJ is well-documented and commonly employs reductive amination with formaldehyde and a reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere or sodium cyanoborohydride. nih.gov Direct N-methylation with methyl iodide and a base is also a viable method. These established procedures for the glucose analogue serve as a strong precedent for the synthesis of the galactose counterpart.
Advanced Methodologies in Stereoselective Synthesis of Iminosugars
The development of stereoselective synthetic methods is crucial for producing enantiomerically pure iminosugars. Modern organic synthesis has seen the advent of several powerful techniques to control stereochemistry.
Asymmetric catalysis plays a pivotal role. For instance, Sharpless asymmetric epoxidation and dihydroxylation reactions can be used to introduce stereocenters with high enantioselectivity in the early stages of the synthesis of iminosugar precursors. nih.gov Organocatalysis has also emerged as a powerful tool, with chiral amines or phosphoric acids being used to catalyze stereoselective transformations. ubc.ca
Ring-closing metathesis (RCM) is another advanced strategy that has been successfully applied to the synthesis of piperidine-based iminosugars. This method involves the use of a ruthenium catalyst to form the heterocyclic ring from a diene precursor. Subsequent functional group manipulations can then lead to the desired iminosugar.
Furthermore, chemoenzymatic methods , which combine the selectivity of enzymes with the versatility of chemical reactions, offer an elegant approach to stereocontrolled iminosugar synthesis.
Analytical Characterization Techniques for Synthesized Compounds
The unambiguous identification and characterization of this compound and its intermediates are essential. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule and confirm its stereochemistry.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used to ionize the iminosugar molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. A UPLC-MS/MS method has been developed for the simultaneous determination of deoxynojirimycin and N-methyl-1-deoxynojirimycin in plasma, which could be adapted for this compound. researchgate.net
Molecular Mechanisms of Action and Biological Targets of N Methyl Deoxygalactonojirimycin
Enzymatic Inhibition Profiles
N-methyl-DGJ exhibits a distinct pattern of enzymatic inhibition, primarily targeting enzymes involved in the processing of carbohydrates.
N-methyl-DGJ is recognized as an inhibitor of α-glucosidases. ontosight.aicaymanchem.com While its inhibitory activity against α-glucosidases is established, the N-methylation of deoxygalactonojirimycin (DGJ) appears to modulate its specificity. For instance, N-methyl-DGJ has been found to have no effect on glycolipid biosynthesis, a pathway influenced by other N-alkylated iminosugars. google.com
In contrast to its effect on α-glucosidases, the impact of N-methylation on β-galactosidase inhibition is less pronounced. Studies on various N-alkylated derivatives of DGJ have shown that N-substitution, in general, does not dramatically alter the inhibitory properties against β-galactosidase from E. coli. d-nb.info However, lengthening the N-alkyl chain beyond a methyl group can significantly increase the specificity and potency of inhibition towards human β-galactosidase. nih.gov For example, N-nonyl-deoxygalactonojirimycin (NN-DGJ) is a much more potent inhibitor of β-galactosidase than N-butyl-deoxygalactonojirimycin (NB-DGJ). nih.gov
It's noteworthy that the parent compound, 1-deoxygalactonojirimycin (DGJ), is a potent inhibitor of α-galactosidase A, the enzyme deficient in Fabry disease. d-nb.inforesearchgate.net N-alkylation of DGJ can influence this activity. For instance, while DGJ is a strong inhibitor of α-galactosidase, the N-butyl derivative (NB-DGJ) is a poor inhibitor. nih.gov
| Compound | Target Enzyme | Inhibitory Activity | Source Organism/Cell Line |
|---|---|---|---|
| N-Methyl deoxygalactonojirimycin | α-Glucosidases | Inhibitor | General |
| This compound | β-Galactosidase | Minimal to no significant effect | E. coli |
| 1-Deoxygalactonojirimycin (DGJ) | α-Galactosidase A | Potent inhibitor | Human |
| N-Butyl-deoxygalactonojirimycin (NB-DGJ) | α-Galactosidase | Poor inhibitor | Human |
| N-Nonyl-deoxygalactonojirimycin (NN-DGJ) | β-Galactosidase | Potent inhibitor | Human |
N-methyl-DGJ, as an α-glucosidase inhibitor, interferes with the early stages of N-linked glycoprotein (B1211001) processing in the endoplasmic reticulum. ontosight.airesearchgate.netcdnsciencepub.com This process involves the trimming of glucose residues from the Glc3Man9GlcNAc2 oligosaccharide precursor attached to newly synthesized polypeptides. By inhibiting α-glucosidases I and II, N-methyl-DGJ leads to the accumulation of glucosylated high-mannose-type oligosaccharides. researchgate.netnih.gov Specifically, treatment with N-methyl-DGJ results in the formation of oligosaccharides that predominantly contain three glucose residues. researchgate.netnih.gov This alteration in oligosaccharide maturation can affect the proper folding, stability, and transport of glycoproteins. cdnsciencepub.com
However, the inhibition of complex-type oligosaccharide formation is not always complete, and glycoproteins with a mixture of high-mannose and complex-type oligosaccharides may still be secreted. researchgate.net The effects of N-methyl-DGJ on glycoprotein processing have been shown to alter the adhesion properties of cells, such as myoblasts, to extracellular matrix proteins. cdnsciencepub.com
A key characteristic of this compound is its lack of inhibitory effect on glycolipid biosynthesis. google.comnih.gov This stands in contrast to other N-alkylated derivatives of deoxynojirimycin (DNJ) and deoxygalactonojirimycin (DGJ). For instance, N-butyl-DNJ and N-butyl-DGJ are potent inhibitors of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids. nih.govjustia.com
Research has shown that the length of the N-alkyl chain is a critical determinant of this inhibitory activity. While non-alkylated DGJ and its N-methyl and N-ethyl derivatives are inactive against glycolipid synthesis, partial inhibition is observed with the N-propyl derivative, and maximal inhibition is achieved with N-butyl and N-hexyl derivatives. google.comnih.gov This specificity makes N-methyl-DGJ a useful tool for distinguishing between the biological effects of inhibiting glycoprotein processing and those of inhibiting glycolipid biosynthesis.
Interaction with Specific Protein Targets
Beyond its role as a glycosidase inhibitor, N-methyl-DGJ interacts with other specific protein targets.
This compound has been identified as an agonist for the human sodium/glucose cotransporter type 3 (hSGLT3), which functions as a glucose sensor. nih.govresearchgate.net While many imino sugars, including 1-deoxynojirimycin (B1663644) (DNJ) and its N-substituted derivatives, are potent agonists of hSGLT3, the diastereomer 1-deoxygalactonojirimycin (DGJ) is a significantly less potent activator. nih.govresearchgate.net Specifically, the concentration required for half-maximal activation (K0.5) for DGJ is approximately 11 mM, which is about 3000-fold higher than that for DNJ. nih.govresearchgate.net The N-methylation of DGJ results in a compound that still interacts with SGLT3, though its potency relative to other N-alkylated imino sugars requires further detailed investigation. This interaction with SGLT3 suggests a potential role for N-methyl-DGJ in cellular signaling pathways related to glucose sensing. nih.govucl.ac.ukebi.ac.uk
This compound is a potent inhibitor of the α-1,6-glucosidase activity of the glycogen (B147801) debranching enzyme. ahajournals.orgahajournals.orgnih.govnih.gov This enzyme is crucial for the breakdown of glycogen, a stored form of glucose. By inhibiting this enzyme, N-methyl-DGJ reduces the rate of glycogenolysis. ahajournals.orgnih.govahajournals.org This inhibitory effect has been demonstrated in various tissues, including the liver and heart. ahajournals.orgnih.govgoogle.com
In studies on rabbit hearts, N-methyl-DGJ was shown to dose-dependently decrease α-1,6-glucosidase activity in vitro and strongly inhibit it in vivo. ahajournals.orgnih.gov This inhibition leads to the preservation of glycogen stores and a reduction in the accumulation of lactate (B86563), particularly under ischemic conditions. ahajournals.orgnih.gov The ability of N-methyl-DGJ to modulate glycogen metabolism through the inhibition of the debranching enzyme highlights a significant aspect of its biological activity, distinct from its effects on glycoprotein processing. ahajournals.orgnih.gov
| Protein Target | Activity of this compound | Functional Consequence |
|---|---|---|
| Human Sodium/Glucose Cotransporter 3 (hSGLT3) | Agonist | Activation of glucose sensor |
| Glycogen Debranching Enzyme (α-1,6-glucosidase) | Inhibitor | Reduction of glycogenolysis |
Comparative Mechanistic Analysis with Related Iminosugars (e.g., 1-Deoxynojirimycin, Castanospermine)
The inhibitory actions of this compound (N-MDGJ) on glycosidases and glycoprotein processing are best understood in the context of related iminosugars, such as 1-Deoxynojirimycin (DNJ) and Castanospermine (B190763). While these compounds share a common structural scaffold—a nitrogen atom replacing the endocyclic oxygen of a monosaccharide—subtle variations in their stereochemistry and substitutions lead to distinct biological activities and mechanistic profiles.
This compound, as a galactose analogue, exhibits a different inhibitory spectrum compared to its glucose counterpart, N-methyl-1-deoxynojirimycin. Research indicates that while N-alkylated derivatives of deoxynojirimycin are potent inhibitors of endoplasmic reticulum (ER) α-glucosidases, the corresponding deoxygalactonojirimycin derivatives are often less effective or inactive against these enzymes. plos.orgnih.gov This suggests that the stereochemistry of the hydroxyl groups on the piperidine (B6355638) ring is a critical determinant of their interaction with the active sites of α-glucosidases.
In contrast to its limited activity against ER α-glucosidases, N-alkylated deoxygalactonojirimycin derivatives have been shown to be inhibitors of ceramide-specific glucosyltransferase, an enzyme involved in the biosynthesis of glycolipids. nih.gov This highlights a divergence in the primary biological targets between the deoxygalactonojirimycin and deoxynojirimycin series of iminosugars.
A direct comparison of the effects of N-methyl-1-deoxynojirimycin (the glucose analogue of N-MDGJ), 1-deoxynojirimycin, and castanospermine on glycoprotein processing in rat hepatocytes revealed significant mechanistic differences. researchgate.net Both N-methyl-1-deoxynojirimycin and castanospermine primarily lead to the accumulation of glucosylated high-mannose oligosaccharides containing three glucose residues (Glc3Man7-9GlcNAc2). researchgate.netnih.gov This is indicative of the inhibition of glucosidase I, the first enzyme in the N-linked glycoprotein processing pathway that removes the terminal α-1,2-linked glucose residue. nih.gov
Conversely, 1-deoxynojirimycin treatment results in the accumulation of oligosaccharides predominantly bearing a single glucose residue. researchgate.net This suggests that DNJ is a more potent inhibitor of glucosidase II, the enzyme responsible for cleaving the subsequent two α-1,3-linked glucose residues. nih.gov This differential inhibition of glucosidase I and II represents a key mechanistic distinction among these iminosugars.
Castanospermine is a potent, tight-binding inhibitor of lysosomal α-glucosidase and also strongly inhibits the glycoprotein processing enzyme glucosidase I. researchgate.netnih.gov Its inhibition can be time-dependent and appear non-competitive after preincubation with the enzyme. researchgate.net 1-Deoxynojirimycin and its derivatives, including N-methylated forms, typically act as competitive inhibitors of α-glucosidases, mimicking the substrate and binding to the enzyme's active site. nih.govspringermedizin.descbt.com
The following interactive data table summarizes the comparative mechanistic features of this compound, 1-Deoxynojirimycin, and Castanospermine.
| Feature | This compound | 1-Deoxynojirimycin | Castanospermine |
| Iminosugar Type | N-alkylated piperidine aza-sugar (galactose configuration) | Piperidine aza-sugar (glucose configuration) | Indolizidine alkaloid |
| Primary Enzyme Target | Primarily ceramide-specific glucosyltransferase; weak inhibitor of ER α-glucosidases. nih.gov | α-Glucosidases, particularly glucosidase II. researchgate.net | α- and β-Glucosidases, particularly glucosidase I. researchgate.netnih.gov |
| Glycoprotein Processing Inhibition | Leads to the accumulation of oligosaccharides with three glucose residues (similar to its glucose analog). researchgate.netnih.gov | Leads to the accumulation of oligosaccharides with one glucose residue. researchgate.net | Leads to the accumulation of oligosaccharides with three glucose residues. researchgate.netahajournals.org |
| Kinetic Profile | Likely competitive inhibition of target enzymes. | Typically a competitive inhibitor of α-glucosidases. nih.govspringermedizin.de | Potent, tight-binding inhibitor; can be competitive or non-competitive depending on conditions. researchgate.net |
| Effect on N-linked Oligosaccharide Trimming | Inhibits the removal of the terminal glucose residue (Glucosidase I). researchgate.netnih.gov | Primarily inhibits the removal of the inner two glucose residues (Glucosidase II). researchgate.net | Inhibits the removal of the terminal glucose residue (Glucosidase I). ahajournals.org |
In Vitro Research Paradigms and Cellular Studies of N Methyl Deoxygalactonojirimycin
Enzyme Kinetic Analyses
Enzyme kinetic studies form the cornerstone of understanding the inhibitory potential of N-Methyl deoxygalactonojirimycin. These analyses provide quantitative measures of its potency and shed light on the nature of its interaction with target enzymes.
While specific inhibition constants (K_i and IC_50 values) for this compound against a wide array of glycosidases are not extensively documented in publicly available literature, the inhibitory activities of structurally related N-alkylated deoxynojirimycin and deoxygalactonojirimycin derivatives provide valuable insights. The length of the N-alkyl chain has been shown to be a critical determinant of inhibitory potency and selectivity.
For instance, studies on N-alkylated derivatives of deoxynojirimycin have demonstrated that the inhibitory activity against α-glucosidase can be significantly enhanced with longer alkyl chains. In one study, a series of N-alkyl-1-deoxynojirimycin derivatives were synthesized and tested for their α-glucosidase inhibitory activity. The most potent compound in this series exhibited an IC_50_ value of 30.0 ± 0.60 µM, which was approximately 27-fold more active than the standard, acarbose. nih.gov
Similarly, research on N-alkylated deoxygalactonojirimycin derivatives has highlighted the influence of the alkyl chain on inhibitory specificity. While deoxygalactonojirimycin (DGJ) itself is a micromolar inhibitor of α-galactosidase, the introduction of an N-nonyl chain (N-nonyl-DGJ) dramatically increases its specificity and potency as an inhibitor of β-galactosidase, with IC_50_ values shifting to the nanomolar range. nih.gov In contrast, this compound has been reported to have no significant effect on glycolipid biosynthesis, a pathway inhibited by its N-butyl and N-hexyl counterparts. This suggests that the short methyl group may not confer potent inhibitory activity against the enzymes involved in this pathway.
Interactive Table: Inhibition Constants of Related N-Alkylated Iminosugars
| Compound | Target Enzyme | IC_50_ (µM) | K_i_ (µM) | Inhibition Mechanism |
|---|---|---|---|---|
| N-nonyl-deoxygalactonojirimycin | Human placental β-galactosidase | ~0.83 | 0.185 | Competitive |
| N-butyl-deoxygalactonojirimycin | Human placental β-galactosidase | ~25 | Not Reported | Not Reported |
| Deoxygalactonojirimycin | Human placental α-galactosidase | ~1.25 | Not Reported | Not Reported |
| N-alkyl-1-deoxynojirimycin derivative (most active) | α-glucosidase | 30.0 ± 0.60 | 10 | Competitive |
| 1-deoxynojirimycin (B1663644) | α-glucosidase | 222.4 ± 0.5 | Not Reported | Competitive |
Note: The data presented is for related compounds and is intended to provide a comparative context for the potential activity of this compound.
The mechanism by which this compound and its structural analogs inhibit target enzymes is predominantly competitive. nih.gov This mode of inhibition is characteristic of iminosugars, which are structural mimics of the transition state of the natural carbohydrate substrates of glycosidases. acs.org By binding to the active site of the enzyme, they prevent the binding and subsequent hydrolysis of the natural substrate.
Kinetic analyses of various N-alkylated deoxynojirimycin derivatives have consistently shown that they act as competitive inhibitors of α-glucosidase. nih.gov For example, Lineweaver-Burk plot analysis of the most active N-alkyl-1-deoxynojirimycin derivatives revealed that increasing concentrations of the inhibitor led to an increase in the Michaelis constant (K_m_) without affecting the maximum velocity (V_max_), a hallmark of competitive inhibition. nih.gov This competitive mechanism is attributed to the ability of the protonated nitrogen atom in the iminosugar ring to mimic the charge of the oxocarbenium ion-like transition state formed during glycosidic bond cleavage. nih.govacs.org
Cellular Uptake and Intracellular Retention Studies of N-Methylated Iminosugars
The therapeutic efficacy of iminosugars is contingent not only on their intrinsic inhibitory activity against target enzymes but also on their ability to enter cells and be retained at concentrations sufficient to exert a biological effect. The N-methylation of the endocyclic nitrogen atom is a key structural modification that significantly influences these pharmacokinetic properties.
N-alkylation, including methylation, of deoxynojirimycin (DNJ) and deoxygalactonojirimycin (DGJ) derivatives has been explored as a strategy to enhance cellular uptake. tandfonline.com This modification increases the lipophilicity of the iminosugar, which can facilitate passage through cellular membranes. mdpi.comresearchgate.net For instance, studies comparing different N-alkylated iminosugars have shown that the length of the fatty acid side chain plays a crucial role in uptake and retention. nih.gov While very long N-alkyl chains can sometimes limit accessibility to the endoplasmic reticulum lumen, moderate alkylation is generally seen as beneficial for cellular entry. tandfonline.com
Specific studies on this compound and its close analogue, N-methyl-1-deoxynojirimycin (also known as MOR-14), have provided direct evidence of their cellular uptake. In studies with L6 myoblast cells, N-methyl-deoxynojirimycin was shown to be a potent inhibitor of myoblast fusion, an effect mediated by its influence on glycoprotein (B1211001) processing within the cell, thus confirming its entry into the cellular environment. nih.gov
A tracer study using isolated rabbit hearts provided quantitative data on the myocardial cellular uptake of N-methyl-1-deoxynojirimycin (MOR-14). ahajournals.orgahajournals.org This research demonstrated that a considerable amount of the compound is taken up by heart muscle cells, reaching levels sufficient to inhibit its intracellular target, α-1,6-glucosidase. ahajournals.orgahajournals.org The research highlighted a significant reduction in glycogen (B147801) breakdown and lactate (B86563) accumulation in the ischemic myocardium of rabbits pre-treated with MOR-14, directly linking its cellular presence to a metabolic effect. ahajournals.orgahajournals.org
Table 1: Myocardial Glycogen and Lactate Levels with N-Methyl-1-Deoxynojirimycin (MOR-14) Treatment
| Group | Ischemia Duration | Tissue | Glycogen (mg/g wet tissue) | Lactate (mg/g wet tissue) |
|---|---|---|---|---|
| Saline | 10 min | Non-ischemic | - | 1.7 ± 0.1 |
| Saline | 10 min | Ischemic | - | 3.6 ± 0.2 |
| MOR-14 | 10 min | Non-ischemic | - | 1.5 ± 0.2 |
| MOR-14 | 10 min | Ischemic | - | 2.6 ± 0.1 |
| Saline | 30 min | Non-ischemic | - | 1.3 ± 0.1 |
| Saline | 30 min | Ischemic | - | 3.9 ± 0.2 |
| MOR-14 | 30 min | Non-ischemic | - | 1.4 ± 0.1 |
| MOR-14 | 30 min | Ischemic | - | 2.6 ± 0.2 |
Computational Approaches in Drug Design and Target Prediction
Computational methods are integral to modern drug discovery, providing powerful tools to simulate interactions, predict biological targets, and guide the synthesis of more effective therapeutic agents.
Molecular Docking Simulations for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org It is widely used to understand the interactions between a ligand, such as an iminosugar, and its protein target at the atomic level.
Molecular docking simulations have been employed to elucidate the binding mode of N-alkylated deoxynojirimycin derivatives with various enzymes. In a study investigating novel N-benzyl deoxynojirimycin derivatives as α-glucosidase inhibitors, docking simulations were performed using the crystal structure of α-glucosidase (PDB: 3A4A). mdpi.com The results for the most potent compound, 18a, revealed a low binding energy of -5.8 kcal/mol, indicating a strong and stable interaction. mdpi.com The simulation showed that the compound formed three hydrogen bonds with key amino acid residues in the active site: Tyr 158, Gln 353, and Ser 157. Additionally, a π-π stacking interaction was observed between the phenyl ring of the inhibitor and the Arg 315 residue of the enzyme. mdpi.com These specific interactions explain the compound's strong inhibitory activity. mdpi.com
In another study, docking simulations were used to analyze the interaction of N-alkylated deoxynojirimycin derivatives with human cholinesterases, potential targets for Alzheimer's disease therapy. tandfonline.com The simulations, using crystal structures of human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showed that the lead compounds interacted with two crucial regions of the enzyme: the catalytic anionic subsite (CAS) and the peripheral anionic site (PAS). The iminosugar portion of the molecule was predicted to interact with the CAS, while other parts of the molecule engaged with the PAS. Specifically, hydrogen bonds were predicted with His438 in the catalytic subsite and Trp82 and Glu197 in the CAS, along with van der Waals interactions with residues like Thr284 and Pro285 in the PAS. tandfonline.com
Table 2: Summary of Molecular Docking Interactions for N-Alkylated DNJ Derivatives
| Enzyme Target | Ligand | Key Interacting Residues | Interaction Types | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| α-Glucosidase | N-benzyl DNJ derivative (18a) | Tyr 158, Gln 353, Ser 157, Arg 315 | Hydrogen Bonds, π-π Stacking | -5.8 |
| Butyrylcholinesterase (BuChE) | N-alkylated DNJ derivative | His438, Trp82, Glu197, Thr284, Pro285 | Hydrogen Bonds, van der Waals | Not Specified |
In Silico Target Fishing
In silico target fishing, or reverse screening, is a computational strategy used to identify the potential protein targets of a bioactive small molecule. mdpi.com This approach is crucial for understanding a compound's mechanism of action, predicting potential off-target effects, and identifying new therapeutic applications (drug repositioning). mdpi.comd-nb.info The underlying principle is that a new compound's targets can be predicted by comparing its properties (e.g., structure, pharmacophore) to those of known ligands with established biological targets. nih.gov
While specific target fishing studies for this compound are not widely published, research on its parent compound, 1-deoxynojirimycin (DNJ), provides a clear example of this approach's utility. mdpi.com One study utilized the Prediction of Activity Spectra for Substances (PASS) tool to predict the biological activities of DNJ based on its chemical structure. mdpi.com This analysis generated a list of potential activities with a high probability of being accurate. The predictions strongly pointed towards DNJ's role as an antidiabetic agent, identifying it as a probable Sucrase inhibitor, Maltase inhibitor, and Glycogen phosphorylase inhibitor, among other activities. mdpi.com
To further refine these predictions, the Search Tool for Interactions of Chemicals (STITCH) was used to identify protein-protein and chemical-protein interactions. This analysis confirmed that DNJ interacts with a network of proteins primarily involved in carbohydrate metabolism, such as sucrase-isomaltase (SI), neutral alpha-glucosidase C (GANC), and lysosomal alpha-glucosidase (GAA). mdpi.com These in silico findings align with and help to explain the experimentally observed biological effects of DNJ and its derivatives. mdpi.com Such approaches are invaluable for generating hypotheses and directing future experimental validation for compounds like this compound.
Table 3: Predicted Biological Activities of 1-Deoxynojirimycin (DNJ) via PASS Analysis
| Predicted Activity | Pa (Probability to be Active) |
|---|---|
| Sucrase inhibitor | > 0.7 |
| Maltase inhibitor | > 0.7 |
| Glycogen phosphorylase inhibitor | > 0.7 |
| Alpha-glucosidase inhibitor | > 0.7 |
| Glucan 1,4-alpha-glucosidase inhibitor | > 0.7 |
| Antidiabetic | > 0.7 |
Preclinical Research Models and in Vivo Efficacy Assessments of N Methyl Deoxygalactonojirimycin and Analogues
Application in Animal Models for Metabolic Regulation
N-MDGJ and related compounds have demonstrated significant effects on metabolic pathways, primarily through the inhibition of key enzymes involved in glycogen (B147801) metabolism. These effects have been observed in various organ systems, highlighting the potential of these compounds in managing conditions characterized by dysregulated energy metabolism.
Preclinical studies have shown that N-MDGJ effectively reduces the rate of glycogenolysis in vital organs such as the heart and liver. researchgate.netnih.gov This is primarily achieved through the inhibition of α-1,6-glucosidase, a key enzyme in the glycogen debranching process. researchgate.netnih.gov In rabbit models, pre-ischemic administration of N-MDGJ, also referred to as MOR-14, led to a dose-dependent decrease in α-1,6-glucosidase activity in the heart. ahajournals.org This inhibition of enzymatic activity directly translates to a reduced breakdown of glycogen stores. ahajournals.orgresearchgate.net
Studies have demonstrated that treatment with N-MDGJ preserves myocardial glycogen content during ischemic events. ahajournals.orgnih.gov For instance, in rabbits subjected to coronary occlusion, those pre-treated with N-MDGJ showed significantly higher glycogen levels in the ischemic myocardium compared to control groups. ahajournals.org Similar effects on glycogen metabolism have been noted in the liver, where N-MDGJ and its analogue N-butyldeoxynojirimycin (NB-DNJ) have been shown to inhibit glycogen breakdown. researchgate.netresearchgate.net The ability of these iminosugars to penetrate tissues and exert their inhibitory effects in vivo underscores their potential for metabolic modulation. ahajournals.org
Table 1: Effect of N-Methyl-1-deoxynojirimycin (MOR-14) on Myocardial Infarct Size and Glycogenolysis in Rabbits
| Treatment Group | Infarct Size (% of area at risk) | Myocardial α-1,6-glucosidase Activity | Glycogen Content in Ischemic Myocardium |
|---|---|---|---|
| Saline Control | 45±5% | Normal | Reduced |
| MOR-14 (25 mg/kg) | 26±4% | Decreased | Preserved |
| MOR-14 (50 mg/kg) | 19±3% | Decreased | Preserved |
| MOR-14 (100 mg/kg) | 14±2% | Decreased to ~20% of control | Preserved |
Data derived from studies on rabbit models of myocardial ischemia. ahajournals.org
A direct consequence of the reduced glycogenolytic rate is the attenuation of lactate (B86563) accumulation in tissues subjected to ischemic conditions. researchgate.netahajournals.org During ischemia, the lack of oxygen forces cells to rely on anaerobic glycolysis for energy production, leading to the rapid breakdown of glycogen and a subsequent build-up of lactate, which contributes to intracellular acidosis and cellular damage. ahajournals.org
In animal models of myocardial ischemia, pre-treatment with N-MDGJ has been shown to significantly reduce the accumulation of lactate in the ischemic heart tissue. nih.govahajournals.orgresearchgate.net By inhibiting glycogenolysis, N-MDGJ limits the substrate available for anaerobic glycolysis, thereby mitigating the rise in lactate levels. researchgate.netnih.gov This effect is considered a key mechanism behind the cardioprotective properties of N-MDGJ, as it helps to preserve the intracellular environment and reduce ischemic injury. ahajournals.org
Investigations in Ischemia-Reperfusion Injury Models (e.g., Myocardial and Lung Ischemia)
The protective effects of N-MDGJ have been a significant area of investigation in models of ischemia-reperfusion (I/R) injury, a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. nih.govnih.gov Studies in models of myocardial and lung I/R injury have provided evidence for the therapeutic potential of this compound.
In rabbit models of myocardial I/R, pre-ischemic administration of N-MDGJ markedly reduced the size of the resulting infarct. ahajournals.org This cardioprotective effect is closely linked to its ability to inhibit glycogenolysis and attenuate lactate accumulation, thereby reducing the metabolic stress on the heart during the ischemic period. ahajournals.orgnih.gov Interestingly, the combination of N-MDGJ with ischemic preconditioning, a strategy to induce tolerance to ischemia, resulted in an even greater reduction in infarct size and a more pronounced preservation of glycogen and attenuation of lactate accumulation. nih.gov The protective effects of N-MDGJ appear to be primarily directed against the ischemic injury phase rather than the reperfusion phase itself. ahajournals.org
While direct studies on N-Methyl deoxygalactonojirimycin in lung ischemia are limited, its known systemic effects on glycogen metabolism and its protective role in myocardial ischemia suggest potential benefits. umin.jp Given that lung I/R injury can have systemic effects and impact distant organs like the heart, the metabolic modulation offered by N-MDGJ could be beneficial. nih.gov
Studies on Specific Glycosidase Deficiencies in Animal Systems (e.g., Fabry Disease Models with DGJ)
An important analogue of N-MDGJ, 1-deoxygalactonojirimycin (DGJ), has been extensively studied as a pharmacological chaperone for Fabry disease. nih.govmedchemexpress.comjst.go.jp Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (GL-3) in various tissues. nih.govresearchgate.net
In mouse models of Fabry disease, oral administration of DGJ has been shown to increase the activity of mutant α-Gal A. nih.govmedchemexpress.com DGJ binds to the unstable mutant enzyme in the endoplasmic reticulum, facilitating its correct folding and trafficking to the lysosome, thereby preventing its premature degradation. jst.go.jp This chaperone effect leads to a significant, dose-dependent reduction of GL-3 accumulation in key tissues affected by the disease, including the heart, kidneys, skin, and brain. nih.govmedchemexpress.com Long-term administration of DGJ in these animal models has demonstrated sustained reductions in substrate storage, highlighting its potential as a long-term therapy for Fabry disease. nih.gov
Table 2: Effect of 1-Deoxygalactonojirimycin (DGJ) in a Mouse Model of Fabry Disease
| Tissue | α-Gal A Activity | Globotriaosylceramide (GL-3) Levels |
|---|---|---|
| Heart | Increased | Reduced |
| Kidney | Increased | Reduced |
| Spleen | Increased | Not specified |
| Liver | Increased | Not specified |
| Skin | Increased | Reduced |
| Brain | Increased | Reduced |
| Plasma | Not specified | Reduced |
Findings are based on studies in transgenic mouse models of Fabry disease following oral administration of DGJ. nih.govmedchemexpress.com
Pharmacokinetic and Distribution Studies of N-Methylated Iminosugars in Vivo
The in vivo efficacy of N-methylated iminosugars is critically dependent on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Studies in animal models, primarily rats, have been conducted to understand these characteristics.
Following intravenous administration in rats, N-methyl-1-deoxymannojirimycin, a related N-methylated iminosugar, was rapidly cleared from the plasma, primarily through renal excretion. researchgate.net A significant portion of the administered dose was recovered unchanged in the urine, indicating limited metabolism. researchgate.net The urinary clearance of N-methyl-1-deoxymannojirimycin was found to be higher than the glomerular filtration rate, suggesting active tubular secretion. researchgate.net
Structure Activity Relationship Sar Studies for N Methyl Deoxygalactonojirimycin and Its Analogues
Impact of N-Methylation on Enzyme Inhibitory Potency
The addition of a methyl group to the nitrogen atom of deoxygalactonojirimycin (DGJ) significantly alters its enzyme inhibitory profile. This modification is a critical aspect of SAR studies, providing insights into the molecular interactions between the inhibitor and the enzyme's active site.
Comparison with Unsubstituted and Other N-Alkyl Deoxygalactonojirimycin Derivatives
N-Methyl deoxygalactonojirimycin (MDJN) has been shown to be an effective inhibitor of α-glucosidases, impacting the processing of N-linked oligosaccharides in a manner comparable to its unsubstituted counterpart, 1-deoxynojirimycin (B1663644) (DNJ). nih.gov Both MDJN and DNJ lead to the accumulation of glucosylated oligosaccharides, interfering with the normal glycosylation pathway. nih.gov However, a notable difference lies in the specific types of oligosaccharides that accumulate. In the presence of MDJN, a higher proportion of oligosaccharides with three glucose residues is observed compared to cells treated with DNJ. nih.govnih.gov This suggests that while both compounds inhibit processing glucosidases, their precise mechanisms or efficiencies at different steps of the trimming process may vary. nih.govnih.gov
The inhibitory activity of DGJ derivatives is not limited to methylation. N-alkylation with longer chains also plays a significant role. For instance, N-butyl-DNJ (miglustat) and N-hydroxyethyl-DNJ (miglitol) are approved drugs, highlighting the therapeutic importance of N-alkylation. mdpi.com Studies have shown that increasing the length of the N-alkyl chain can enhance the inhibitory potency and selectivity for certain glucosidases. mdpi.com However, the unsubstituted DGJ and its N-methyl and N-ethyl derivatives were found to be inactive in inhibiting glycolipid biosynthesis, indicating that a minimum alkyl chain length of three carbons is necessary for this specific activity. google.com
Influence of N-Alkyl Chain Length on Biological Activity and Selectivity
The length of the N-alkyl chain on deoxygalactonojirimycin and its analogues is a critical determinant of their biological activity and selectivity. Research has demonstrated that this structural feature can dramatically influence the inhibitory profile of these iminosugars against various enzymes.
Generally, an increase in the length of the N-alkyl chain is associated with enhanced inhibitory potency against certain enzymes. mdpi.com For example, N-alkylated deoxynojirimycins with chain lengths from C4 to C18 have been evaluated for their effects on ceramide-specific glucosyltransferase and glycoprotein-processing α-glucosidase. portlandpress.com While increasing the alkyl chain length had a minimal effect on α-glucosidase activity, the inhibition of ceramide-specific glucosyltransferase increased significantly. portlandpress.com This highlights the role of the N-alkyl chain in conferring selectivity.
The presence of a lipophilic pocket in the active site of some glucosidases may explain the enhanced affinity for N-alkylated derivatives. mdpi.com The alkyl chain can fit into this pocket, leading to a stronger interaction between the inhibitor and the enzyme. This principle is further supported by the observation that N-nonyl derivatives of certain azetidine (B1206935) iminosugars were active, emphasizing the importance of a long lipophilic side chain for the inhibitory activity of those particular analogues. scite.ai
Interactive Data Table: Impact of N-Alkyl Chain Length on Enzyme Inhibition
| Compound | N-Alkyl Chain Length | Target Enzyme | IC50 (µM) | Reference |
| N-Butyldeoxynojirimycin | C4 | α-Glucosidase | Varies | mdpi.com |
| N-Nonyldeoxynojirimycin | C9 | α-Glucosidase | Varies | portlandpress.com |
| Phenyltriazole-DNJ Hybrid | C4 linker | α-Glucosidase | 105 ± 9 | mdpi.com |
| Phenyltriazole-DNJ Hybrid | C6 linker | α-Glucosidase | 11 ± 1 | mdpi.com |
Role of Stereochemistry in Activity Profiles
The three-dimensional arrangement of atoms, or stereochemistry, within iminosugar molecules plays a pivotal role in determining their biological activity and specificity as enzyme inhibitors. Even subtle changes in the orientation of hydroxyl groups can lead to significant differences in inhibitory potency and selectivity.
The configuration of the hydroxyl groups in the piperidine (B6355638) ring of deoxynojirimycin (DNJ) mimics that of D-glucopyranose, which is crucial for its inhibitory activity against glucosidases. researchgate.net The inversion of stereochemistry at specific carbon atoms can drastically alter the inhibitor's profile. For example, the galactose-configured analogue, 1-deoxygalactonojirimycin (DGJ), exhibits strong inhibitory activity against α- and β-galactosidases. researchgate.net This demonstrates that the stereochemical arrangement of the hydroxyl groups dictates which class of enzymes the iminosugar will effectively inhibit.
Furthermore, studies on various DNJ analogues have revealed the importance of stereochemistry for specific enzyme targets. For instance, inversion of stereochemistry at C4 of N-(n-butyl)- and N-(n-nonyl)-DGJ led to a loss of inhibitory activity against ceramide-specific glucosyltransferase (CGT) and non-lysosomal β-glucosidase 2 (GBA2). d-nb.info This indicates that the specific spatial orientation of the hydroxyl group at C4 is critical for binding to the active sites of these enzymes.
The synthesis and evaluation of a library of N-alkyl C2-deoxy- and C2/C3-dideoxy deoxynojirimycin derivatives further underscored the importance of stereochemistry. The removal of the C2-hydroxyl group, for instance, was found to be important for GCS inhibition, contrary to some models. acs.org The stereochemistry at the nitrogen atom, when it becomes a chiral center upon alkylation, can also influence activity. acs.org
In essence, the precise stereochemical configuration of an iminosugar determines its ability to fit into the active site of a target enzyme, mimicking the natural substrate and leading to inhibition. Any deviation from the optimal stereochemistry can result in a significant loss of potency or a shift in selectivity towards different enzymes.
Relationship Between Ring Structure and Enzyme Specificity (e.g., Pyrrolidine (B122466) ring contributions)
The ring structure of an iminosugar is a fundamental determinant of its enzyme specificity. While piperidine-based iminosugars like deoxynojirimycin (DNJ) are well-known glucosidase inhibitors, modifications to the ring, such as the substitution of the piperidine ring with a pyrrolidine ring, can lead to significant changes in inhibitory activity and selectivity. beilstein-journals.orgresearchgate.net
Pyrrolidine derivatives, such as 2,5-dideoxy-2,5-imino-D-mannitol, are known to be potent glycosidase inhibitors. ubc.ca The five-membered pyrrolidine ring offers a different structural scaffold compared to the six-membered piperidine ring of DNJ. This structural difference can influence how the inhibitor interacts with the enzyme's active site, often leading to a different spectrum of inhibited enzymes. nih.gov
For example, certain pyrrolidine derivatives have been identified as selective inhibitors of trehalase. beilstein-journals.org Interestingly, the introduction of small substituents on the lead pyrrolidine compound can reverse its specificity, making it more active against an insect enzyme compared to a porcine enzyme. beilstein-journals.org This highlights the subtle interplay between the ring structure and substituents in fine-tuning enzyme specificity.
The development of multivalent pyrrolidine iminosugars has also emerged as a promising strategy to enhance inhibitory potency and achieve specific targeting. nih.gov These multimeric structures can exhibit a significant "multivalent effect," leading to marked enzyme inhibition compared to their monovalent counterparts. nih.gov For instance, multivalent pyrrolidine dendrimers have shown enhanced activity against specific lysosomal enzymes involved in metabolic disorders. nih.gov
Mechanistic Basis for Differential Inhibition (e.g., Glucosidase I vs. Glucosidase II)
This compound (MDJN) and its parent compound, 1-deoxynojirimycin (DNJ), are known inhibitors of the N-linked oligosaccharide processing enzymes, α-glucosidase I and α-glucosidase II. nih.govgoogle.com These enzymes are responsible for the sequential trimming of glucose residues from the Glc3Man9GlcNAc2 precursor oligosaccharide attached to newly synthesized glycoproteins in the endoplasmic reticulum (ER). The differential inhibition of these two enzymes by various iminosugar derivatives is a key aspect of their biological activity.
Both DNJ and MDJN act as inhibitors of these processing glucosidases, leading to the accumulation of glucosylated high-mannose-type oligosaccharides. nih.govnih.gov However, studies have revealed a mechanistic difference in their inhibitory action. In the presence of DNJ, the accumulated oligosaccharides predominantly contain a single glucose residue. nih.gov This suggests that DNJ is a more potent inhibitor of glucosidase II, which is responsible for removing the second and third glucose residues.
In contrast, treatment with MDJN results in the accumulation of a higher proportion of oligosaccharides containing three glucose residues. nih.govnih.gov This indicates that MDJN is a more effective inhibitor of glucosidase I, the enzyme that removes the terminal α-1,2-linked glucose residue. By inhibiting glucosidase I, MDJN prevents the initial trimming step, leading to the buildup of the fully glucosylated precursor.
Advanced Research Techniques and Methodologies in N Methyl Deoxygalactonojirimycin Research
Spectroscopic Methods for Mechanistic Elucidation (e.g., NMR for ligand-protein interactions)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the interactions between small molecules like N-Methyl deoxygalactonojirimycin and their protein targets at an atomic level. nih.gov These methods can confirm binding, map the interaction site, and determine the affinity of the interaction. mdpi.com
Ligand-based NMR approaches are particularly useful as they are not limited by the size of the protein target. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR, transferred Nuclear Overhauser Effect Spectroscopy (trNOE), and Water-Ligand Interactions Observed via Gradient Spectroscopy (WaterLOGSY) are employed. nih.gov In an STD-NMR experiment, selective saturation of protein resonances is transferred to a binding ligand. Protons on the ligand in close proximity to the protein receive the most saturation, allowing for the identification of the binding epitope of the small molecule.
Protein-observed NMR methods, while requiring isotopically labeled proteins (e.g., ¹⁵N, ¹³C), provide detailed information about the binding site on the protein. univr.it The Heteronuclear Single Quantum Coherence (HSQC) experiment is highly sensitive to the chemical environment of each amino acid. mdpi.com When a ligand like this compound binds, it induces chemical shift perturbations (CSPs) in the HSQC spectrum for those amino acids at the binding interface. mdpi.com By tracking these changes, researchers can precisely map the ligand-binding pocket on the protein's surface. researchoutreach.org For larger proteins, advanced techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) and the use of methyl-group-specific labeling can overcome limitations related to molecular size. mdpi.com
| NMR Technique | Principle | Information Gained | Typical Application in Iminosugar Research |
| Saturation Transfer Difference (STD) NMR | Detects protons of a ligand that are in close proximity to a protein target by transferring saturation from the protein. nih.gov | Identifies the binding epitope of the ligand; confirms binding. | Determining which parts of the this compound molecule directly contact the target glycosidase. |
| ¹H-¹⁵N HSQC | A 2D experiment that correlates the proton and nitrogen of amide groups in a protein. Changes in peak positions indicate environmental changes. mdpi.comunivr.it | Maps the ligand binding site on the protein surface; can be used to measure binding affinity (Kd). | Identifying the specific amino acid residues in the active site of an enzyme that interact with the iminosugar. |
| Transferred NOE (trNOE) | Measures the conformation of a ligand when it is bound to a large protein by observing Nuclear Overhauser Effects. nih.gov | Determines the bioactive conformation of the small molecule inhibitor. | Elucidating the three-dimensional shape of this compound when it is bound within its target's active site. |
| WaterLOGSY | Detects ligand binding by observing the transfer of magnetization from bulk water to the ligand via water molecules at the protein-ligand interface. nih.gov | A sensitive method for screening for binding, especially for weak interactions. | Rapidly screening a library of iminosugar derivatives against a target protein to identify binders. |
Chromatographic Techniques for Metabolite and Compound Quantification
To understand the pharmacokinetic profile of this compound, sensitive and robust analytical methods are required for its quantification in complex biological matrices like plasma. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the methods of choice. nih.govresearchgate.net
Because iminosugars like this compound lack a strong chromophore, direct UV detection in HPLC is challenging. phytojournal.com Therefore, derivatization with a fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), is often employed to enhance detection sensitivity using a fluorescence detector (FLD). phytojournal.comnih.gov
A more advanced approach involves UPLC coupled to tandem mass spectrometry (UPLC-MS/MS). This method offers superior specificity and sensitivity without the need for derivatization. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of these highly polar compounds. nih.govresearchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the compound of interest is selected and fragmented, and a resulting characteristic product ion is monitored. This highly selective process allows for accurate quantification even at very low concentrations. For instance, a UPLC-MS/MS method has been developed for the simultaneous determination of 1-deoxynojirimycin (B1663644) (DNJ) and its N-methylated derivative in rat plasma. nih.gov
| Parameter | Details from a UPLC-MS/MS Method for DNJ and N-CH₃-DNJ nih.gov |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | MN-NUCLEODUR HILIC |
| Mobile Phase | Isocratic elution with acetonitrile:water (72:28, v/v) containing 0.05% formic acid and 6.5mM ammonium (B1175870) acetate |
| Flow Rate | 0.4 mL/min |
| Detection | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | DNJ: 164.1 → 110.1; N-CH₃-DNJ: 178.1 → 100.1; Internal Standard (Miglitol): 208.1 → 146.1 |
Glycomic and Proteomic Approaches for Global Biological Impact Assessment
The inhibition of glycosidases by this compound can have wide-ranging effects on cellular processes. Glycomic and proteomic approaches provide a global, systems-level view of these impacts, moving beyond the analysis of a single enzyme to profile changes across the entire complement of cellular glycans and proteins. nih.govfrontiersin.org
Glycomics involves the comprehensive analysis of the glycome—the complete set of glycans in a cell or organism. nih.gov In a typical experiment to assess the impact of an inhibitor, cells are cultured with or without this compound. Glycans (e.g., N-glycans) are then enzymatically released from glycoproteins, purified, and analyzed by mass spectrometry. nih.gov This can reveal large-scale shifts in the types of glycan structures present on the cell surface, providing direct evidence of the compound's biological activity. nih.gov
Proteomics , the large-scale study of proteins, can be used to quantify changes in protein expression or post-translational modifications resulting from inhibitor treatment. mdpi.com Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique. mdpi.com In this method, two cell populations are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids. One population is treated with the inhibitor, and then the protein lysates are combined. The relative abundance of proteins from the two samples is determined by the ratio of heavy to light peptide signals in the mass spectrometer. This approach can identify downstream effects of enzyme inhibition, revealing changes in cellular pathways and highlighting potential off-target effects. mdpi.com Integrating these 'omics' approaches provides a powerful platform for understanding the complete biological consequences of inhibiting glycosylation pathways. preprints.org
Development of Fluorescent or Photoaffinity Probes for Target Identification
While this compound may have a known primary target, identifying all potential interacting proteins (including off-targets) in a complex biological system is a significant challenge. scispace.com Photoaffinity labeling (PAL) is a powerful chemical biology technique used to covalently link a small molecule to its protein targets for subsequent identification. plos.orgnih.gov
A photoaffinity probe is a synthetic analogue of the bioactive compound, in this case, this compound. The probe is designed with two key additions:
A photoreactive group: A moiety, such as a diazirine or benzophenone, that is chemically inert until activated by UV light. Upon irradiation, it forms a highly reactive carbene or nitrene that covalently crosslinks to nearby amino acid residues. plos.orgchomixbio.com
A reporter tag: A functional handle, such as biotin (B1667282) or an alkyne, used for detection and enrichment. plos.org
The general workflow involves incubating the probe with a cell lysate or live cells, allowing it to bind to its targets. nih.gov UV irradiation then permanently crosslinks the probe to the bound proteins. If a biotin tag is used, the probe-protein complexes can be captured and purified from the complex mixture using streptavidin-coated beads. The isolated proteins are then identified using mass spectrometry-based proteomics. scispace.com This strategy has been successfully applied to related iminosugars to identify their target glycosidases. nih.gov Similarly, fluorescent probes, where the iminosugar is attached to a fluorophore, can be developed to visualize the subcellular localization of the compound's targets or to develop high-throughput screening assays. nih.govnih.gov
| Component | Function | Common Examples |
| Specificity Unit | Reversibly binds to the target protein(s). | This compound scaffold |
| Photoreactive Moiety | Forms a covalent bond with the target upon UV activation. plos.org | Diazirines, Aryl Azides, Benzophenones |
| Reporter/Affinity Tag | Enables detection and isolation of the probe-protein adduct. nih.gov | Biotin, Alkyne/Azide (for Click Chemistry), Fluorophores |
Emerging Research Directions and Future Perspectives in N Methyl Deoxygalactonojirimycin Studies
Exploration of Unconventional Biological Targets
Initial studies on N-methylated iminosugars predominantly focused on their inhibitory effects on intestinal α-glucosidases. However, contemporary research is venturing beyond these traditional targets to explore a diverse landscape of biological activities.
One significant area of investigation is the targeting of enzymes involved in glycogen (B147801) metabolism for cardioprotection. Research has shown that N-methyl-1-deoxynojirimycin (NMDN) can reduce the size of myocardial infarcts. nih.gov This effect is attributed to the inhibition of the alpha-1,6-glucosidase component of the glycogen-debranching enzyme within the heart muscle. By slowing the rate of glycogenolysis and attenuating the accumulation of lactate (B86563) during ischemic events, NMDN demonstrates a therapeutic potential in cardiovascular diseases, an application far removed from its original anti-hyperglycemic focus. nih.gov
Another emerging frontier is in neurodegenerative disorders. Scientists have designed novel N-alkylated deoxynojirimycin derivatives that act as potent inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.net This represents a strategic shift in the application of the iminosugar scaffold to address central nervous system pathologies.
Furthermore, the antiviral properties of N-alkylated iminosugars are being explored through mechanisms that are independent of endoplasmic reticulum (ER) α-glucosidase inhibition. Studies on related compounds like N-nonyl-1-deoxynojirimycin (NN-DNJ) suggest that antiviral effects may arise from direct interactions with viral proteins, such as viroporins, which are involved in the viral life cycle. nih.govjchemlett.com This indicates that N-methylated iminosugars could possess multifaceted modes of action, offering broad-spectrum antiviral potential. nih.gov
Rational Design of Next-Generation N-Methylated Iminosugar Analogues with Enhanced Selectivity
The principle of rational design is pivotal in transforming broadly active iminosugars into highly selective therapeutic agents. This approach involves the strategic chemical modification of the core iminosugar structure to enhance its affinity and specificity for a particular biological target while minimizing off-target effects.
A key strategy is the modification of the N-substituent. The size, shape, and chemical properties of the group attached to the ring nitrogen can dramatically influence the compound's interaction with the target enzyme's active site. For instance, in the context of lysosomal storage disorders like Gaucher disease, the rational design of N-substituted iminosugars has led to the development of potent and selective pharmacological chaperones. These chaperones are designed to bind specifically to a mutated enzyme, assisting in its correct folding and restoring its function, with minimal inhibition of the wild-type enzyme. scispace.comunimib.it
Similarly, for GM1 gangliosidosis, a bicyclic derivative of deoxygalactonojirimycin featuring a specific N-substituent was designed to fit precisely within a hydrophobic region of the mutant β-galactosidase active site, showcasing how structural rigidity and tailored N-alkylation can achieve high selectivity. nih.gov The design of these next-generation analogues often involves creating a library of compounds with varying N-substituents and evaluating their structure-activity relationships (SAR). nih.gov Subtle changes, such as the position of a hydroxyl group on an N-aromatic substituent, can lead to remarkable differences in enzyme specificity. nih.gov
This design philosophy has also been applied to create potent cholinesterase inhibitors from a deoxynojirimycin scaffold by attaching a hydrocarbon tether and a fragment that interacts with the peripheral anionic site (PAS) of the enzyme, a distinct region from the catalytic active site. researchgate.net This dual-binding site approach enhances both potency and selectivity.
Leveraging Computational Science for Predictive Activity Modeling
The rational design of novel iminosugar analogues is increasingly supported by computational science. Molecular modeling, docking simulations, and other in silico techniques provide powerful tools for predicting how a molecule like N-Methyl deoxygalactonojirimycin or its derivatives will interact with a target protein on a molecular level. These methods allow researchers to visualize and analyze the binding modes of potential drug candidates before they are synthesized, saving significant time and resources.
Molecular docking simulations, for example, can predict the most likely conformation of an iminosugar within the active site of an enzyme. These simulations were instrumental in analyzing the binding mode of N-alkylated deoxynojirimycin derivatives with cholinesterases, revealing key hydrogen bond and van der Waals interactions that contribute to their inhibitory activity. researchgate.nettandfonline.com Similarly, computational analysis supported experimental findings for a bicyclic DGJ derivative, confirming that its rigid core binds to the enzyme's active site while the N-substituent settles into a specific hydrophobic pocket. nih.gov
These predictive models help to:
Screen virtual libraries of N-methylated analogues to identify the most promising candidates for synthesis.
Explain structure-activity relationships (SAR) observed in experimental data.
Guide the design of new derivatives with improved potency and selectivity by suggesting specific modifications.
Investigate and identify potential new biological targets for existing compounds through reverse docking approaches. mdpi.com
By integrating computational chemistry into the drug discovery pipeline, researchers can accelerate the development of next-generation N-methylated iminosugars with precisely tailored biological activities.
Integration of this compound into Systems Biology Research
A significant future direction for this compound research lies in its integration into a systems biology framework. Rather than focusing on a single target or pathway, systems biology aims to understand how a compound affects the complex network of interactions within a whole biological system. This holistic approach is essential for fully comprehending the therapeutic effects and potential side effects of a drug.
While dedicated systems biology studies on N-MDGJ are still emerging, current research trends point in this direction. For example, the study of NMDN in combination with ischemic preconditioning revealed interconnected effects on glycogen content, lactate accumulation, and the ultimate size of a myocardial infarct. nih.gov This demonstrates a systems-level outcome where the drug's effect on one enzyme (glycogen-debranching enzyme) propagates through metabolic networks to produce a complex physiological response.
Similarly, the investigation of N-alkylated iminosugars as antiviral agents reveals effects that extend beyond simple enzyme inhibition. These compounds can modulate host cell pathways, including suppressing virus-induced oxidative stress and the production of pro-inflammatory cytokines, and reversing the downregulation of interferon receptors. nih.gov Understanding these widespread effects on the host-virus system requires an integrative approach.
Future systems biology research on N-MDGJ could involve:
Transcriptomics and Proteomics: Analyzing how the compound alters gene and protein expression across the entire cell or organism to identify all affected pathways.
Metabolomics: Studying the global changes in metabolite levels to understand the full impact on cellular metabolism.
Network Pharmacology: Building computational models of biological networks to predict and understand the system-wide effects of the drug, including on- and off-target interactions.
By adopting a systems biology perspective, researchers can move from a "one drug, one target" model to a more comprehensive understanding of how this compound functions within a living organism, paving the way for more effective and safer therapeutic strategies.
Q & A
Q. What synthetic methodologies are recommended for producing high-purity N-Me-DGJ derivatives?
N-Me-DGJ derivatives are synthesized via reductive amination using sodium cyanoborohydride under controlled conditions. Key steps include:
- Reaction Optimization : Conduct reductive amination at elevated temperatures (~50°C) to enhance yield and selectivity .
- Catalyst Selection : Palladium-based catalysts (e.g., palladium black) improve hydrogenation efficiency for N-alkylation .
- Purification : Use column chromatography or recrystallization to isolate derivatives, ensuring ≥98% purity for pharmacological studies .
- Validation : Confirm structural integrity via NMR and mass spectrometry, referencing protocols from established syntheses of analogous iminosugars .
Q. How can researchers validate α-galactosidase inhibition by N-Me-DGJ in vitro?
Methodological validation involves:
- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) to measure inhibition kinetics. Pre-incubate N-Me-DGJ with lysosomal α-galactosidase A (α-Gal A) at pH 4.5 for 30 minutes .
- Dose-Response Curves : Test concentrations from 0.1–100 µM to calculate IC₅₀ values. Include deoxygalactonojirimycin (DGJ) as a positive control .
- Thermal Shift Assays : Monitor enzyme stability via differential scanning fluorimetry to confirm binding-induced stabilization of α-Gal A .
Q. What experimental controls are critical for assessing N-Me-DGJ’s specificity in glycosidase inhibition?
- Negative Controls : Use non-inhibitory analogs (e.g., N-butyl-glucose derivatives) to rule off-target effects .
- Isozyme Profiling : Test N-Me-DGJ against β-galactosidases and glucosidases to confirm α-galactosidase selectivity .
- Cell-Based Validation : Employ Fabry disease lymphoblast models to correlate in vitro inhibition with intracellular α-Gal A activity enhancement .
Advanced Research Questions
Q. How can conflicting data on N-Me-DGJ’s dual inhibition of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2) be resolved?
- Mechanistic Studies : Use radiolabeled glucosylceramide ([³H-GlcCer]) to differentiate GCS (inhibition reduces substrate synthesis) vs. GBA2 (inhibition increases substrate accumulation) in cell lysates .
- Competitive Assays : Co-administer N-Me-DGJ with selective GBA2 inhibitors (e.g., AMP-DNM) to isolate contributions to glucosylceramide metabolism .
- In Vivo Models : Compare tissue-specific lipid profiles in Gaucher disease models treated with N-Me-DGJ versus mono-target inhibitors .
Q. What computational strategies optimize N-Me-DGJ’s binding affinity for mutant α-galactosidase variants?
- Molecular Dynamics (MD) : Simulate N-Me-DGJ docking into mutant α-Gal A (e.g., R504H) using software like GROMACS. Focus on hydrogen-bonding interactions with catalytic residues (Asp170, Asp231) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant enzymes to guide derivative design .
- pH-Dependent Modeling : Incorporate Debye-Hückel corrections to account for pH effects on ionization states in lysosomal environments .
Q. How do alkyl chain modifications (e.g., N-butyl vs. N-nonyl) alter N-Me-DGJ’s pharmacological profile?
- Membrane Permeability Assays : Compare logP values using immobilized artificial membrane chromatography. Longer chains (e.g., N-nonyl) enhance lipophilicity but may reduce solubility .
- Channel Inhibition Studies : Use planar lipid bilayers to assess viroporin (e.g., p7) inhibition. N-nonyl derivatives show dose-dependent inhibition (IC₅₀ ~140 µM), while shorter chains are ineffective .
- Toxicity Screening : Evaluate ER stress markers (e.g., BiP, CHOP) in HepG2 cells to balance efficacy and cytotoxicity .
Q. What methodologies address contradictory results in N-Me-DGJ’s pH-dependent activity?
- pH Titration Assays : Measure α-galactosidase inhibition across pH 3.5–7.0. N-Me-DGJ’s protonation state (pKa ~6.5) critically affects binding; use buffered systems (e.g., citrate-phosphate) .
- Crystallography : Resolve enzyme-inhibitor complexes at varying pH to visualize protonation-dependent conformational changes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics at lysosomal pH (4.5–5.0) to validate in vitro-in vivo correlations .
Data Analysis and Interpretation
Q. How should researchers statistically validate synergistic effects in combination therapies involving N-Me-DGJ?
- Synergy Scoring : Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy). Use α-Gal A activity restoration in Fabry cells as the endpoint .
- Multi-Omics Integration : Combine transcriptomic (RNA-seq) and lipidomic (LC-MS) data to map pathways affected by N-Me-DGJ + chaperone co-treatments .
- Bootstrap Resampling : Assess reproducibility of synergistic effects across ≥3 independent experiments to minimize batch variability .
Q. What strategies differentiate artifact vs. true inhibition in high-throughput screens for N-Me-DGJ derivatives?
- Counter-Screens : Test hits in orthogonal assays (e.g., fluorescence polarization vs. SPR) to exclude fluorescent compound interference .
- Aggregation Detection : Use dynamic light scattering (DLS) to identify promiscuous inhibitors forming colloidal aggregates .
- Structure-Activity Relationship (SAR) : Prioritize derivatives with consistent potency trends across chemical subgroups (e.g., cyclopentyl vs. cyclohexyl substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
